Kinetic Differentiation: Decanoyl-CoA Exhibits Intermediate Catalytic Efficiency Between C8 and C12 Acyl-CoA Substrates
Decanoyl-CoA (C10:0) displays a KM of 147.1 ± 18.3 μM and a kcat/KM of 13.7 × 10⁴ s⁻¹·M⁻¹ for the medium-chain acyl-CoA dehydrogenase (MCAD) catalyzed reaction. In contrast, octanoyl-CoA (C8:0) exhibits a lower KM of 96.3 ± 17.8 μM but a substantially reduced catalytic efficiency of 4.8 × 10⁴ s⁻¹·M⁻¹ [1]. Lauroyl-CoA (C12:0) shows a tighter binding affinity (KM 42.6 ± 6 μM) and the highest catalytic efficiency among the three at 51.8 × 10⁴ s⁻¹·M⁻¹ [1]. This non-linear trend across chain lengths demonstrates that decanoyl-CoA occupies a distinct kinetic niche; substituting it with octanoyl-CoA would reduce observed reaction velocity by approximately 65%, while lauroyl-CoA would artificially elevate activity by 278%.
| Evidence Dimension | Catalytic efficiency (kcat/KM) for MCAD |
|---|---|
| Target Compound Data | kcat/KM = 13.7 × 10⁴ s⁻¹·M⁻¹; KM = 147.1 ± 18.3 μM; kcat = 20 × 10⁻⁴ s⁻¹ |
| Comparator Or Baseline | Octanoyl-CoA (C8:0): kcat/KM = 4.8 × 10⁴ s⁻¹·M⁻¹; Lauroyl-CoA (C12:0): kcat/KM = 51.8 × 10⁴ s⁻¹·M⁻¹ |
| Quantified Difference | Decanoyl-CoA kcat/KM is 2.9× higher than octanoyl-CoA and 3.8× lower than lauroyl-CoA |
| Conditions | Purified enzyme assay; acyl-CoA dehydrogenase from E. coli |
Why This Matters
This quantifies why decanoyl-CoA cannot be replaced by C8 or C12 analogs in kinetic studies—the catalytic efficiency differs by factors of 3–4, which would invalidate comparative enzyme characterization.
- [1] Portland Press. Acyl-CoA substrate kinetic parameters: KM (µM), kcat (s⁻¹ × 10⁻⁴), and kcat/KM (s⁻¹·M⁻¹ × 10⁻⁴) for octanoyl-CoA, decanoyl-CoA, and lauroyl-CoA. View Source
